

Application Notes and Protocols for CH5138303 in a Xenograft Cancer Model

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Compound of Interest		
Compound Name:	CH5138303	
Cat. No.:	B1668562	Get Quote

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Introduction

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, CH5138303 disrupts the function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway and ultimately resulting in anti-tumor activity. [4] These application notes provide a comprehensive overview and detailed protocols for the use of CH5138303 in a xenograft cancer model, specifically utilizing the NCI-N87 human gastric cancer cell line.

Mechanism of Action

CH5138303 binds with high affinity to the N-terminal ATP-binding pocket of $Hsp90\alpha$.[2][3] This competitive inhibition of ATP binding locks Hsp90 in a conformation that is targeted for degradation, subsequently leading to the degradation of its client proteins. This disruption of oncoprotein homeostasis has been shown to inhibit cancer cell growth.

Data Presentation



In Vitro Activity of CH5138303

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colorectal Carcinoma	98[1][2][3]
NCI-N87	Gastric Carcinoma	66[1][2][3]

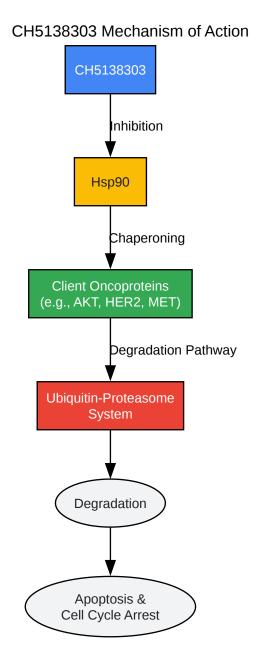
In Vivo Efficacy of CH5138303 in NCI-N87 Xenograft Model

Parameter	Value
Animal Model	SCID mice with NCI-N87 xenografts[2]
Dose	50 mg/kg[1][2][5]
Administration Route	Oral (p.o.)[1][2][5]
Dosing Schedule	Once daily for 11 days[2]
Tumor Growth Inhibition (TGI)	136%[2][3]
Median Effective Dose (ED50)	3.9 mg/kg[2]
Oral Bioavailability (mice)	44.0%[2][3]

Signaling Pathway

The mechanism of action of **CH5138303** as an Hsp90 inhibitor, leading to the degradation of client oncoproteins, is depicted in the following diagram.





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Caption: CH5138303 inhibits Hsp90, leading to client oncoprotein degradation and apoptosis.

Experimental Protocols

1. Cell Culture and Preparation



- Cell Line: NCI-N87 human gastric carcinoma cell line.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2
 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
- Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
 Wash the cells with sterile PBS and resuspend in a serum-free medium or PBS for injection.
 Perform a cell count and assess viability using a trypan blue exclusion assay.
- 2. Xenograft Tumor Implantation
- Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
- Implantation:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
 - Shave and sterilize the right flank of the mouse.
 - \circ Subcutaneously inject 5 x 10⁶ NCI-N87 cells in a volume of 100 μ L of a 1:1 mixture of serum-free medium and Matrigel.
 - Monitor the animals for tumor growth.
- 3. Preparation of CH5138303 Formulation
- Vehicle: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.
- Preparation:
 - Weigh the required amount of CH5138303 powder.



- Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring.
- Suspend the CH5138303 powder in the 0.5% CMC solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 μL administration volume).
- Vortex or sonicate the suspension to ensure homogeneity before each administration.
- 4. Drug Administration and Tumor Measurement
- Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after implantation.
 Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
- Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Dosing:
 - Treatment Group: Administer CH5138303 at 50 mg/kg body weight orally (p.o.) once daily for 11 consecutive days.
 - Control Group: Administer the vehicle (0.5% CMC) following the same schedule.
- Tumor Volume Calculation: Calculate tumor volume using the formula: V = (length x width²) /
 2.
- Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals daily.
- 5. Data Analysis and Endpoints
- Primary Endpoint: Tumor growth inhibition (TGI).
- TGI Calculation: TGI (%) = [1 (mean tumor volume of treated group at the end of the study / mean tumor volume of control group at the end of the study)] x 100.



• Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor volume between the treated and control groups.

Experimental Workflow

The following diagram outlines the key steps in conducting a xenograft study with CH5138303.



CH5138303 Xenograft Model Workflow NCI-N87 Cell Culture Tumor Cell Implantation (SCID Mice) **Tumor Growth Monitoring** Randomization CH5138303 or Vehicle Administration (p.o.) Tumor Measurement & **Body Weight Monitoring Endpoint Analysis**

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(Tumor Growth Inhibition)

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